1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine
Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a pyrrolidine ring attached to a benzyl group, which is further connected to a boronic ester moiety.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in organic synthesis reactions . They can act as catalysts, reducing agents, and ligands .
Mode of Action
Similar compounds are known to participate in important organic synthesis reactions such as the suzuki reaction, heck reaction, and suzuki-miyaura reaction . These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biochemical Analysis
Biochemical Properties
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating reactions such as borylation and hydroboration . These interactions are crucial for the formation of boron-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic molecules . The compound’s ability to form stable complexes with enzymes and proteins enhances its utility in biochemical applications.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of specific signaling molecules, leading to alterations in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of various proteins and enzymes . These effects highlight the compound’s potential in regulating cellular functions and its importance in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s boron moiety allows it to form reversible covalent bonds with active sites of enzymes, thereby modulating their activity . This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications. Additionally, the compound can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that the compound can have sustained effects on cellular functions, with some changes in activity observed over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can have beneficial effects, such as enhancing specific biochemical reactions or modulating cellular functions . At high doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications and biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its metabolism . The compound can undergo enzymatic transformations, leading to the formation of metabolites that participate in further biochemical reactions . These metabolic pathways are essential for understanding the compound’s fate in biological systems and its potential effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes or passively diffuse into cells, depending on its concentration and the presence of transporters . Once inside the cells, it can localize to specific compartments or accumulate in certain tissues, influencing its activity and function . Understanding these transport and distribution mechanisms is important for optimizing the compound’s use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound can be directed to specific organelles or compartments within the cell, where it exerts its effects on biochemical reactions . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of specific targeting sequences
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety can be synthesized by reacting 4-bromobenzyl alcohol with bis(pinacolato)diboron in the presence of a palladium catalyst.
Coupling with Pyrrolidine: The boronic ester is then coupled with pyrrolidine using a suitable base and solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation of the boronic ester.
Substituted Benzyl Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boronic esters.
Medicine: Research into boronic ester derivatives for their potential as enzyme inhibitors, particularly proteasome inhibitors.
Industry: Used in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Another boronic ester derivative used in organic synthesis.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl piperazine: Similar structure but with a piperazine ring instead of pyrrolidine.
Uniqueness
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a boronic ester moiety
Properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-7-14(8-10-15)13-19-11-5-6-12-19/h7-10H,5-6,11-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSIDMRVRGPBIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594620 | |
Record name | 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-39-5 | |
Record name | 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.